Product packaging for (3-Phenoxyphenyl)tribenzylsilane(Cat. No.:CAS No. 18790-70-0)

(3-Phenoxyphenyl)tribenzylsilane

Cat. No.: B11941214
CAS No.: 18790-70-0
M. Wt: 470.7 g/mol
InChI Key: OLUXVQGNXBPIOW-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)tribenzylsilane (Molecular Formula: C33H30OSi) is a specialized organosilicon compound offered for chemical research and development. This silane derivative features a tribenzylsilane core linked to a 3-phenoxyphenyl group, a structural motif of significant interest in advanced synthetic chemistry. While a specific, well-documented application for this exact molecule is not established in the current literature, its structure suggests high potential utility in several fields. Researchers may investigate its use as a key synthetic intermediate, particularly in metal-catalyzed coupling reactions for constructing complex molecular architectures . Its properties may also make it a candidate for exploration in materials science, such as in the development of novel monomers for polymers, components in organic electronics, or as a precursor in silicone-based material design. The presence of the silane and ether functional groups makes it a valuable subject for studying structure-activity relationships and reaction mechanisms. Researchers are encouraged to leverage this chemical as a building block for probing new catalytic processes or for creating new functional materials with tailored properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H30OSi B11941214 (3-Phenoxyphenyl)tribenzylsilane CAS No. 18790-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18790-70-0

Molecular Formula

C33H30OSi

Molecular Weight

470.7 g/mol

IUPAC Name

tribenzyl-(3-phenoxyphenyl)silane

InChI

InChI=1S/C33H30OSi/c1-5-14-28(15-6-1)25-35(26-29-16-7-2-8-17-29,27-30-18-9-3-10-19-30)33-23-13-22-32(24-33)34-31-20-11-4-12-21-31/h1-24H,25-27H2

InChI Key

OLUXVQGNXBPIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC(=C4)OC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 3 Phenoxyphenyl Tribenzylsilane

Strategies for Carbon-Silicon Bond Formation in Aryl/Alkyl Silanes

The creation of the pivotal C-Si bond in molecules like (3-Phenoxyphenyl)tribenzylsilane is the cornerstone of the synthesis. This can be envisioned as the coupling of two key fragments: a tribenzylsilyl moiety and a 3-phenoxyphenyl moiety. The final bond-forming step would likely involve a cross-coupling reaction between a tribenzylsilyl halide (or a related electrophile) and a 3-phenoxyphenyl organometallic reagent.

Advanced Coupling Reactions for Arylsilanes: Mechanistic Insights

The formation of the aryl-silicon bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to older, harsher techniques.

A primary mechanistic pathway involves the oxidative addition of an aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0). This is followed by transmetalation with an organosilyl reagent and concludes with reductive elimination to yield the arylsilane and regenerate the active catalyst. libretexts.org

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful tool for C-Si bond formation, particularly in cross-electrophile couplings. researchgate.net These reactions can couple silicon electrophiles (e.g., chlorosilanes) with carbon electrophiles (e.g., aryl halides) using a stoichiometric reductant, which avoids the need for pre-formed, sensitive organometallic reagents. researchgate.net Recent studies have also explored the nickel-catalyzed silylation of aryl ethers, cleaving a strong C–O bond to form a C–Si bond. nih.govnih.gov DFT studies on the silylation of aryl methyl ethers suggest a catalytic cycle involving the formation of a nickel-silyl complex, C-O bond cleavage via an oxidative addition pathway, and C-Si reductive elimination. nih.gov

Palladium-Catalyzed Couplings: Palladium remains a workhorse in C-Si bond formation. The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate (Ar-Pd-X).

Transmetalation: This intermediate reacts with an organosilylmetal reagent (e.g., R₃Si-M) to form a Pd(II)-aryl-silyl complex (Ar-Pd-SiR₃), transferring the silyl (B83357) group to the palladium.

Reductive Elimination: The final arylsilane product (Ar-SiR₃) is eliminated, regenerating the Pd(0) catalyst. libretexts.org

Mechanistic studies on Ullmann-type reactions catalyzed by copper have also provided insight, suggesting that oxidative addition of an iodoarene can occur to an anionic copper(I) phenoxide complex, which is the turnover-limiting step. nih.gov While distinct from palladium catalysis, these findings underscore the fundamental importance of oxidative addition in metal-mediated cross-coupling.

Approaches for Tribenzylsilane (B167443) Moiety Construction

The tribenzylsilane portion of the target molecule can be prepared separately as a reactive intermediate, such as tribenzylsilyl chloride. The most direct approach involves the reaction of a silicon tetrahalide, like silicon tetrachloride (SiCl₄), with a benzyl (B1604629) organometallic reagent.

The Grignard reaction is a classic and effective method. By carefully controlling the stoichiometry, three equivalents of benzylmagnesium bromide can be reacted with SiCl₄ to produce tribenzylsilyl chloride.

Reaction: SiCl₄ + 3 BnMgBr → Bn₃SiCl + 3 MgBrCl

Alternatively, other organometallic reagents like benzyllithium (B8763671) could be used. A modified method for the synthesis of the analogous tribenzyltin chloride involves reacting benzyl chloride with tin powder and magnesium powder in DMF, achieving high yields. ciac.jl.cn A similar principle could be adapted for tribenzylsilyl chloride synthesis. The synthesis of bulky benzylic silanes has also been achieved through the coupling of benzylic halides with arylhalosilanes, highlighting alternative routes to such sterically hindered structures.

Regioselective Synthesis of the 3-Phenoxyphenyl Ligand Precursor

The synthesis of the 3-phenoxyphenyl fragment requires precise regiochemical control to ensure the correct substitution pattern. The goal is to produce a derivative, such as 3-bromo- (B131339) or 3-iodo-phenoxybenzene, which can then be used in a cross-coupling reaction.

A common strategy for creating the diaryl ether linkage is the Ullmann Condensation . wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.org To generate the 3-phenoxyphenyl core, one could couple 3-bromophenol (B21344) with phenol or, conversely, phenol with 1-bromo-3-iodobenzene. The latter is often preferred as the difference in reactivity between the C-Br and C-I bonds can allow for selective Ullmann ether formation at the bromide position, leaving the iodide available for the subsequent C-Si bond formation step.

Example Synthetic Route:

Ullmann Condensation: Couple 3-bromophenol with an aryl halide in the presence of a copper catalyst and a base to form the diaryl ether. wikipedia.org

Halogenation: If starting with 3-phenoxyphenol, a regioselective bromination is required. The hydroxyl group is a strong ortho-, para-director. To achieve meta-bromination relative to the phenoxy group, the directing effects of both rings must be considered. However, direct bromination of phenoxybenzene typically yields the para-substituted product. Therefore, a more controlled synthesis starting from precursors with the desired substitution pattern is more feasible. An effective method for regioselective monobromination of phenols uses KBr and ZnAl–BrO₃⁻–layered double hydroxides, which favors para-substitution but will target the ortho-site if the para-position is blocked. nih.govnih.gov For a meta-substituted pattern, building the molecule from appropriately substituted precursors is key.

Grignard Formation: The resulting 3-phenoxyphenyl halide can be converted into a Grignard reagent, (3-phenoxyphenyl)magnesium bromide, by reacting it with magnesium metal in an ether solvent like THF. google.comorgsyn.orgwikipedia.orgprepchem.com This organometallic species is then ready for coupling with the tribenzylsilyl halide.

Catalytic Systems in the Synthesis of Complex Organosilanes

Transition Metal Catalysis for Si-C Bond Formation

A variety of transition metals can catalyze the formation of C-Si bonds, each with its own advantages and preferred substrates. nih.gov

Catalyst SystemSubstrate 1 (Organic)Substrate 2 (Silicon)Key Features & Notes
Palladium(0)/Ligand Aryl Halides (Ar-X)Disilanes (R₃Si-SiR₃)Efficient for coupling aryl halides with disilanes. The activation of the Si-Si bond is a key step. nih.gov
Nickel(0)/Ligand Aryl Ethers (Ar-OR)Silylboranes (R₃Si-B(pin))Enables the use of readily available aryl ethers by cleaving the strong C-O bond. nih.govnih.gov
Nickel(II)/Reductant Aryl Halides (Ar-X)Chlorosilanes (R₃Si-Cl)A cross-electrophile coupling that avoids pre-formation of organometallic reagents. researchgate.net
Copper(I)/Ligand Aryl Halides (Ar-X)Silylboranes (R₃Si-B(pin))Often used in conjunction with other metals or for specific transformations like Ullmann-type couplings. wikipedia.org
Iron/Reductant Alkenyl BromidesChlorosilanesAn efficient and low-cost alternative for cross-electrophile vinyl silylation. dntb.gov.ua

Table 1: Overview of Selected Transition Metal Catalytic Systems for C-Si Bond Formation.

These catalytic systems often involve the activation of Si-Cl, Si-H, or Si-Si bonds. researchgate.netnih.gov The choice of catalyst depends on the specific functional groups present in the precursors to ensure compatibility and avoid unwanted side reactions.

Ligand Design for Enhanced Selectivity and Yield in Silane (B1218182) Synthesis

The role of ligands in transition metal catalysis is critical; they are not mere spectators but active participants that modulate the catalyst's properties. nih.gov The proper selection of a ligand can dramatically improve reaction rates, selectivity, and catalyst stability. rsc.orgacs.org

Key Functions of Ligands:

Steric Hindrance: Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or DavePhos, can promote the reductive elimination step and help stabilize the catalytically active monoligated metal species. acs.org This steric bulk can also influence regioselectivity by controlling how the substrate approaches the metal center.

Electronic Properties: Electron-rich, σ-donating ligands increase the electron density on the metal center, which enhances its nucleophilicity and facilitates the oxidative addition of substrates like aryl chlorides. acs.org

Chelation: Bidentate or polydentate ligands can stabilize the metal center, preventing catalyst decomposition and influencing the geometry of the catalytic complex, which in turn affects selectivity.

In the context of palladium-catalyzed silylation, phosphine (B1218219) ligands are extensively used. For single-atom palladium catalysts used in cross-coupling, phosphine ligands are almost always required to achieve significant activity. nih.gov The performance is governed by a balance between the energy required for the ligand to coordinate to the metal and the resulting accessibility of the active site to the reagents. nih.gov The unique trans-effects and σ-donating characteristics of silyl ligands themselves can also play a crucial role in enhancing reactivity and selectivity in various catalytic reactions. rsc.org Therefore, a careful screening and rational design of ligands are paramount for the successful synthesis of a sterically hindered and complex molecule such as this compound.

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are fundamental thermodynamic parameters that directly influence the rate and outcome of chemical reactions. The synthesis of this compound is no exception, with reaction kinetics being highly sensitive to these conditions.

Temperature:

According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. For the synthesis of this compound, an increase in temperature generally leads to a faster reaction. However, excessively high temperatures can promote side reactions, such as the decomposition of organometallic reagents or the formation of redistribution products (e.g., tetra-substituted silanes or di-substituted silanes). Therefore, identifying the optimal temperature that balances reaction rate with selectivity is crucial.

For many silane syntheses involving Grignard reagents, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or gently refluxed to drive the reaction to completion.

Pressure:

While many laboratory-scale syntheses of organosilanes are conducted at atmospheric pressure, pressure can become a significant parameter in scalable industrial processes, particularly when dealing with gaseous reactants or volatile solvents. For the synthesis of this compound, which typically involves liquid and solid-phase reactants, the influence of pressure is often less pronounced compared to temperature. However, in a sealed reactor system, an increase in pressure can alter the boiling points of solvents, potentially allowing for reactions to be run at higher temperatures than would be possible at atmospheric pressure, thereby accelerating the reaction rate.

The interplay between temperature and pressure is critical for process optimization. The following table illustrates the general relationship between these parameters and reaction outcomes in a hypothetical silane synthesis.

Temperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity (%)
251247595
50188892
80139285
8052.59487

This table provides illustrative data to demonstrate the general influence of temperature and pressure on a representative silane synthesis and does not represent specific experimental data for this compound.

Ultimately, the optimization of temperature and pressure for the scalable synthesis of this compound requires careful experimental design, often utilizing Design of Experiments (DoE) methodologies to systematically explore the parameter space and identify the conditions that provide the highest yield of the desired product with the required purity in the most efficient manner.

Reaction Mechanisms and Pathways of 3 Phenoxyphenyl Tribenzylsilane

Hydrolysis and Condensation Mechanisms of Organosilanes: Advanced Studiesbohrium.commdpi.com

The hydrolysis and subsequent condensation of organosilanes are fundamental reactions, typically involving the conversion of hydrolyzable groups (like alkoxy groups) into silanols (Si-OH), which then condense to form stable siloxane (Si-O-Si) bonds. spast.orgzmsilane.com These reactions are pivotal in the formation of silicone polymers and for surface modification. zmsilane.com Organosilanes like (3-Phenoxyphenyl)tribenzylsilane, which possess four silicon-carbon bonds and no readily hydrolyzable groups, are generally very stable and resistant to hydrolysis. wikipedia.org The cleavage of a silicon-carbon bond by water is a challenging process that requires significant activation.

The reactivity of the silicon center is profoundly influenced by the steric bulk and electronic properties of its substituents. nih.govmsu.edu In this compound, the silicon atom is bonded to three bulky benzyl (B1604629) groups and one large phenoxyphenyl group.

Steric Effects: The primary factor governing the reactivity of this compound is the immense steric hindrance around the central silicon atom. The three benzyl groups and the phenoxyphenyl group create a crowded environment that physically shields the silicon from attack by nucleophiles, such as water or hydroxide (B78521) ions. nih.gov This steric congestion significantly retards the rate of reactions that require access to the silicon center, including hydrolysis and condensation. unm.edutaylorfrancis.com Studies on other sterically hindered silanes confirm that increased bulk on the silicon atom leads to a dramatic decrease in reaction rates. taylorfrancis.com

Electronic Effects: The electronic nature of the substituents also plays a role.

Tribenzyl Group: Benzyl groups are generally considered to be electron-withdrawing through an inductive effect due to the sp² hybridized carbon of the phenyl ring. This can slightly increase the positive partial charge on the silicon atom, making it theoretically more susceptible to nucleophilic attack.

Phenoxyphenyl Group: The phenoxyphenyl group is also electron-withdrawing. The ether oxygen atom pulls electron density away from the phenyl ring attached to the silicon.

However, the overwhelming steric hindrance is the dominant factor, largely overriding these subtle electronic effects. nih.gov While electronic effects might slightly activate the silicon center, the steric shield prevents reactants from approaching it.

The hydrolysis of organosilanes can be catalyzed by either acids or bases, with distinct mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically initiated by the protonation of a leaving group attached to the silicon. unm.edukhanacademy.org For a tetraorganosilane where the leaving group would be a carbanion, this pathway is highly unfavorable. Protonation of the aromatic rings or the ether oxygen of the phenoxyphenyl group might occur, but this does not directly lead to Si-C bond cleavage under mild conditions. Cleavage of Si-C bonds by strong acids is possible but generally requires harsh conditions. wikipedia.org

Base-Catalyzed Hydrolysis: In basic media, a nucleophile (e.g., OH⁻) directly attacks the silicon atom, usually via a pentacoordinate intermediate. unm.eduresearchgate.net For this compound, this is the more probable, yet still very slow, pathway for hydrolysis. The rate of base-catalyzed hydrolysis is highly sensitive to steric bulk. taylorfrancis.com The presence of four large organic groups makes the formation of the required pentacoordinate silicon intermediate energetically unfavorable.

The kinetics of hydrolysis for such a sterically protected silane (B1218182) would be extremely slow, likely requiring high temperatures and strong catalytic conditions to proceed at any measurable rate.

Table 1: Comparative Effect of Steric Hindrance on Silane Reactivity

Compound Substituents Relative Steric Hindrance Expected Reactivity/Hydrolysis Rate
Tetramethylsilane (B1202638) Four Methyl groups Low Very Low (but higher than hindered silanes)
Tetraethylsilane Four Ethyl groups Moderate Extremely Low
Triisopropylsilane Three Isopropyl groups High Negligible under standard conditions
This compound Three Benzyl, one Phenoxyphenyl Very High Practically inert to hydrolysis

Thermal Stability and Degradation Pathways of (3-Phenoxyphenyl)tribenzylsilanespast.org

Tetraorganosilanes are known for their high thermal stability, a property stemming from the strength of the silicon-carbon bond. lkouniv.ac.in However, at sufficiently high temperatures, these bonds will break.

The thermal degradation of this compound can proceed through two primary pathways for Si-C bond cleavage:

Homolytic Cleavage (Homolysis): This pathway involves the symmetrical breaking of the Si-C bond, where each atom retains one of the bonding electrons, forming a silyl (B83357) radical and a carbon-centered radical. e-bookshelf.de This is the most common thermal degradation pathway for non-polar Si-C bonds. lkouniv.ac.in For this molecule, the weakest Si-C bonds are the silicon-benzyl bonds, as the resulting benzyl radical is resonance-stabilized. Cleavage of the Si-phenyl bond is less likely as it is stronger.

(C₆H₅CH₂)₃Si(C₁₂H₉O) → (C₆H₅CH₂)₂(C₁₂H₉O)Si• + C₆H₅CH₂•

Heterolytic Cleavage (Heterolysis): This involves the asymmetrical breaking of the bond, generating a silyl ion (cation or anion) and a carbanion or carbocation. researchgate.net This pathway is less common in the gas phase or non-polar solvents but can be facilitated by polar media or catalysts. Given the polarization of the Si-C bond (with carbon being slightly more electronegative), heterolysis would likely produce a silyl cation and a carbanion. wikipedia.org

High temperatures (typically above 400-500 °C) are required to initiate significant homolysis of Si-C bonds in stable organosilanes. lkouniv.ac.in

The stability of a silicon-carbon bond is dependent on the nature of the organic group attached. Aromatic C-Si bonds are generally stronger than aliphatic C-Si bonds. The significant steric strain in this compound, caused by the bulky substituents, can potentially weaken the Si-C bonds slightly, lowering the decomposition temperature compared to a less strained molecule with similar bonds. However, this same steric bulk can also kinetically hinder decomposition reactions by preventing bond rotations and interactions that might lead to degradation.

Table 2: Typical Bond Dissociation Energies (BDE) for Si-C Bonds

Bond Type Bond Dissociation Energy (kJ/mol) Expected Stability
Si-CH₃ ~370 High
Si-C₂H₅ ~350 High
Si-C₆H₅ (Phenyl) ~470 Very High
Si-CH₂C₆H₅ (Benzyl) ~310 Moderate

From this data, the degradation of this compound would be predicted to initiate via the cleavage of a silicon-benzyl bond, as it has the lowest bond dissociation energy. The Si-phenoxyphenyl bond would be expected to have a stability comparable to or greater than a standard Si-phenyl bond and thus be more thermally stable.

Electrophilic and Nucleophilic Activation of the Silicon Center in Complex Organosilanesresearchgate.net

To induce reactivity in robust organosilanes, the silicon center must often be activated.

Electrophilic Activation: This process involves enhancing the electrophilicity of the silicon atom, making it more susceptible to attack by weak nucleophiles. This can be achieved through the coordination of a Lewis acid to one of the substituents or, in the case of silanes with Si-H bonds, through coordination to a metal center. researchgate.netwikipedia.org For this compound, a strong Lewis acid could potentially coordinate to the oxygen atom of the phenoxyphenyl group or to one of the phenyl rings. However, the steric bulk would likely make this interaction difficult.

Nucleophilic Activation: This is a more common strategy for activating silicon. It involves the use of a strong nucleophile, typically a fluoride (B91410) ion (e.g., from tetrabutylammonium (B224687) fluoride), to attack the silicon atom. researchgate.net This attack forms a hypervalent, pentacoordinate silicate (B1173343) intermediate, which is significantly more reactive. wikipedia.org This activation dramatically increases the electron density on the silicon and can facilitate the cleavage of one of the Si-C bonds. Again, the extreme steric hindrance in this compound presents a major barrier to the formation of this pentacoordinate intermediate, meaning very harsh conditions would be required for nucleophilic activation.

Table 3: Methods for Activation of Silicon in Organosilanes

Activation Method Reagent/Condition Mechanism Applicability to this compound
Electrophilic Lewis Acids (e.g., AlCl₃) Increases positive charge on Si by coordination to a substituent. wikipedia.org Low; significant steric hindrance impedes reagent access.
Nucleophilic Fluoride Ions (e.g., TBAF) Forms a highly reactive pentacoordinate silicate intermediate. researchgate.net Low; steric bulk prevents formation of the intermediate.
Radical Radical Initiators (e.g., AIBN), Heat/UV light Homolytic cleavage of a Si-C bond to form a silyl radical. e-bookshelf.de High; most likely pathway for reactivity via thermal or photochemical means.

Mechanistic Studies of Functional Group Transformations on the Phenoxyphenyl Moiety without Altering the Si-C Bond

The phenoxyphenyl group in this compound is, in essence, a derivative of diphenyl ether. The ether linkage in diaryl ethers is notably stable and generally does not undergo cleavage with strong acids. libretexts.orglibretexts.org This stability allows for a variety of functional group transformations to be performed on the aromatic rings without disrupting the core structure of the molecule. The most common of these transformations are electrophilic aromatic substitutions (EAS).

In the context of this compound, the two aromatic rings of the phenoxyphenyl group are the primary sites for such reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the rings. The ether oxygen acts as an activating group, donating electron density to both rings via resonance, and directs incoming electrophiles to the ortho and para positions. organicmystery.com The tribenzylsilyl group, while large, is generally considered to be electron-donating or neutral and will also influence the substitution pattern, primarily through steric hindrance.

The general mechanism for electrophilic aromatic substitution proceeds in two main steps. masterorganicchemistry.comchemistrysteps.com First, the electron-rich aromatic ring attacks an electrophile (E+) in a slow, rate-determining step. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Several key electrophilic aromatic substitution reactions can be envisioned on the phenoxyphenyl moiety of this compound:

Nitration: The introduction of a nitro group (-NO2) onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.commsu.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+). chemistrysteps.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is commonly carried out in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. msu.edulibretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is accomplished by treating the aromatic compound with fuming sulfuric acid (a solution of SO3 in concentrated H2SO4). chemistrysteps.commsu.edu The electrophile in this reaction is sulfur trioxide (SO3) or protonated sulfur trioxide.

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl group (R-C=O) or an alkyl group (R) onto the aromatic ring. msu.edu Acylation is typically performed using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, while alkylation uses an alkyl halide and a Lewis acid. masterorganicchemistry.com

The table below summarizes the potential electrophilic aromatic substitution reactions on the phenoxyphenyl moiety of this compound, along with the likely reagents and the nature of the electrophile.

Reaction TypeTypical ReagentsElectrophile (E+)Expected Major Products (Position of Substitution)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Ortho/Para to the phenoxy group
Bromination Br₂, FeBr₃Br⁺ (Bromonium ion)Ortho/Para to the phenoxy group
Chlorination Cl₂, AlCl₃Cl⁺ (Chloronium ion)Ortho/Para to the phenoxy group
Sulfonation SO₃, H₂SO₄SO₃ (Sulfur trioxide)Ortho/Para to the phenoxy group
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)Ortho/Para to the phenoxy group
Friedel-Crafts Alkylation RCl, AlCl₃R⁺ (Carbocation)Ortho/Para to the phenoxy group

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The regiochemical outcome of these reactions on the disubstituted ring (the one bearing the tribenzylsilyl group) will be a result of the combined directing effects of the phenoxy and tribenzylsilyl groups. The phenoxy group is a strong ortho-, para-director. The tribenzylsilyl group at the meta position relative to the ether linkage will likely exert significant steric hindrance, potentially favoring substitution at the positions ortho and para to the phenoxy group that are less sterically encumbered. On the unsubstituted phenyl ring, substitution will predominantly occur at the ortho and para positions relative to the ether linkage.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 Phenoxyphenyl Tribenzylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Analyses of Silicon, Carbon, and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3-phenoxyphenyl)tribenzylsilane by providing detailed information about the ¹H, ¹³C, and ²⁹Si nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the three benzyl (B1604629) groups and the two phenyl rings of the phenoxyphenyl moiety would appear in the downfield region, typically between 6.8 and 7.5 ppm. Due to the complex coupling patterns, this region would likely present as a series of overlapping multiplets. The methylene (B1212753) protons (-CH₂-) of the benzyl groups, being adjacent to the silicon atom and a phenyl ring, are expected to resonate as a singlet or a narrow multiplet in the range of 2.0-2.5 ppm. The exact chemical shift would be influenced by the electronegativity and magnetic anisotropy of the silicon and phenyl groups.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The aromatic carbons of the benzyl and phenoxyphenyl groups are expected to resonate in the range of 120-160 ppm. oregonstate.edulibretexts.org The quaternary carbons, including the one attached to the silicon and the oxygen-linked carbons of the phenoxy group, would likely show weaker signals. youtube.com The methylene carbons of the benzyl groups are anticipated to appear in the aliphatic region, likely between 20-30 ppm. The specific chemical shifts are influenced by the nature of the substituents on the silicon atom. libretexts.org

Silicon-²⁹ (²⁹Si) NMR Spectroscopy: ²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds, as the chemical shift is highly sensitive to the electronic environment around the silicon atom. huji.ac.ilpascal-man.com For a tetracoordinated silicon atom in this compound, bonded to one aryl and three benzyl groups, the ²⁹Si chemical shift is expected to be in the upfield region relative to tetramethylsilane (B1202638) (TMS). The precise chemical shift provides insight into the nature of the substituents, with more electronegative groups generally causing a downfield shift. rsc.org The expected chemical shift would likely fall within the range observed for similar tetraorganosilanes. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl Aromatic Protons7.0 - 7.3125 - 138
Phenoxyphenyl Aromatic Protons6.8 - 7.5118 - 158
Benzyl Methylene Protons (-CH₂-)2.1 - 2.420 - 25
Silicon-bound Carbon (Aryl)-~135
Silicon-bound Carbon (Benzyl)-~138

Mass Spectrometry: Fragmentation Patterns and Precise Molecular Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of organosilanes is often characterized by cleavage of the silicon-carbon bonds. A prominent fragmentation pathway for this compound would be the loss of a benzyl radical (C₇H₇•), resulting in a stable [M - 91]⁺ ion. Successive loss of benzyl groups could also be observed. Another characteristic fragmentation would involve the cleavage of the silicon-phenoxyphenyl bond, leading to a tribenzylsilyl cation or a phenoxyphenyl radical. Cleavage of the ether bond within the phenoxyphenyl group is also possible, generating further diagnostic fragment ions. The mass spectrum of triphenylsilane (B1312308), for instance, shows a base peak corresponding to the loss of a phenyl group. nih.gov Similarly, the mass spectrum of chlorotriphenylsilane (B103829) exhibits significant fragmentation through the loss of phenyl and chlorine radicals. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
[C₃₃H₃₀OSi]⁺Molecular Ion470.2
[C₂₆H₂₃OSi]⁺Loss of a benzyl radical379.1
[C₂₁H₂₁Si]⁺Tribenzylsilyl cation301.1
[C₁₂H₉O]⁺Phenoxyphenyl cation169.1
[C₇H₇]⁺Tropylium ion (from benzyl)91.1

Infrared and Raman Spectroscopy: Vibrational Analysis of Si-C, Si-O, and Aromatic Moieties

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups in the benzyl fragments would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. davuniversity.org The Si-C stretching vibrations are typically found in the fingerprint region, often between 600 and 800 cm⁻¹. The Si-O-C asymmetric stretching vibration of the phenoxy group is expected to produce a strong band in the 1200-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic rings, appearing between 690 and 900 cm⁻¹, can provide information about the substitution patterns. davuniversity.org The IR spectrum of triphenylsilane shows characteristic absorptions for the phenyl groups and the Si-H bond. nist.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 31003000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 29602850 - 2960Medium
Aromatic C=C Stretch1450 - 16001450 - 1600Medium to Strong
Si-O-C Asymmetric Stretch1200 - 1250-Strong
Si-C Stretch600 - 800600 - 800Medium
Aromatic C-H Out-of-Plane Bend690 - 900-Strong

X-ray Crystallography: Solid-State Structural Determination of Analogous Silanes

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of analogous structures can offer valuable predictions.

The crystal structure of tetraphenylsilane, for example, shows a tetrahedral arrangement around the central silicon atom with the phenyl groups adopting a propeller-like conformation. nih.govwikipedia.org For this compound, a similar tetrahedral geometry around the silicon atom is expected. The bulky benzyl and phenoxyphenyl groups will likely lead to significant steric hindrance, influencing the torsional angles of the Si-C and Si-O bonds. The packing of the molecules in the crystal lattice would be governed by van der Waals forces, and potentially weak C-H···π interactions involving the numerous aromatic rings. The presence of bulky silyl (B83357) ether groups is known to influence the conformation of molecules in the solid state. nih.govresearchgate.net The analysis of crystal structures of other bulky tri-substituted silanes would provide further insight into the probable packing motifs and conformational preferences of this compound. researchgate.net

Theoretical and Computational Chemistry of 3 Phenoxyphenyl Tribenzylsilane

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

No published studies detailing quantum chemical calculations, such as Hartree-Fock or post-Hartree-Fock methods, specifically for (3-Phenoxyphenyl)tribenzylsilane are available. Such studies would typically provide insights into the compound's molecular orbital energies, electron density distribution, and the nature of the chemical bonds between the silicon atom, the benzyl (B1604629) groups, and the phenoxyphenyl moiety.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

There are no specific Density Functional Theory (DFT) studies on this compound in the public domain. DFT calculations would be instrumental in determining the most stable three-dimensional arrangements (conformers) of the molecule. This would involve calculating the relative energies of different rotational isomers around the Si-C and C-O bonds to identify the global and local energy minima on the potential energy surface.

Molecular Dynamics Simulations for Intramolecular Interactions and Ligand Dynamics

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations could provide a detailed understanding of the dynamic behavior of the molecule over time, including the flexibility of the benzyl and phenoxyphenyl groups, and the nature of non-covalent intramolecular interactions that stabilize its structure.

Prediction of Reactivity Profiles and Reaction Pathways via Computational Modeling

There is no available research on the computational modeling of the reactivity of this compound. Such studies would typically use computational methods to predict sites of electrophilic or nucleophilic attack, bond dissociation energies, and the mechanisms of potential chemical reactions. This would be valuable for understanding its chemical stability and potential transformations.

Research Applications and Future Directions in Organosilane Science Utilizing 3 Phenoxyphenyl Tribenzylsilane

Emerging Research Areas in Organosilane Chemistry Inspired by (3-Phenoxyphenyl)tribenzylsilane's Structure

Further research and publication in the field of organosilane chemistry may, in the future, shed light on the properties and potential uses of this compound. However, based on currently available information, no such research exists to be reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Phenoxyphenyl)tribenzylsilane?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of tribenzylchlorosilane with 3-phenoxyphenylmagnesium bromide under anhydrous conditions. Ensure inert atmosphere (e.g., nitrogen) and use tetrahydrofuran (THF) as a solvent. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel .

Q. How should this compound be characterized to confirm its structure?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and benzyl methylene protons (δ 2.5–3.5 ppm).
  • FT-IR : Look for Si-C stretching vibrations (~1250 cm⁻¹) and aromatic C-O-C bonds (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching the theoretical molecular weight. Cross-reference with PubChem data for analogous silanes .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts. Store in airtight containers under nitrogen to prevent hydrolysis. Refer to safety data sheets (SDS) of structurally similar silanes for hazard classification and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for silane derivatives?

  • Methodological Answer : Design controlled experiments to isolate variables (e.g., humidity, temperature). For example:

  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 4–10) and analyze degradation products via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen vs. air to assess decomposition thresholds. Compare results with literature on tribenzylsilane analogs .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Vary ligands (e.g., biphenylphosphines) to enhance electron density at silicon. Use microwave-assisted synthesis to accelerate reaction kinetics. Characterize coupling products via X-ray crystallography to confirm regioselectivity .

Q. How to design bioactivity assays for this compound inspired by pyrethroid studies?

  • Methodological Answer : Leverage structural similarities to pyrethroids (e.g., fenpropathrin) by:

  • Insecticidal Activity : Use contact toxicity assays on Drosophila melanogaster and measure knockdown time.
  • Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) via Ellman’s method. Compare IC₅₀ values with commercial pyrethroids .

Data Analysis and Experimental Design

Q. How to systematically analyze conflicting reactivity data in organosilicon chemistry?

  • Methodological Answer : Apply qualitative research frameworks:

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, XRD, computational modeling).
  • Iterative Testing : Adjust reaction parameters (e.g., solvent polarity, catalyst loading) incrementally.
  • Peer Review : Collaborate with computational chemists to model reaction pathways and identify steric/electronic effects .

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